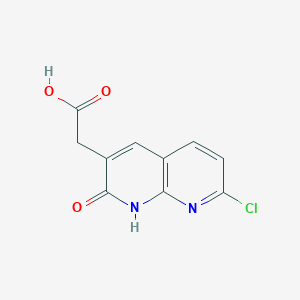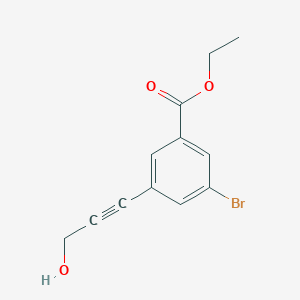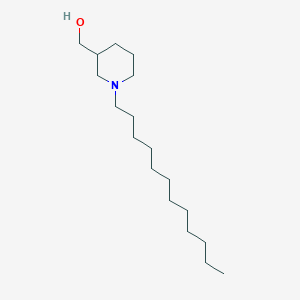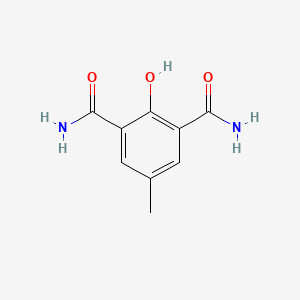
(7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro-substituted naphthyridine ring fused with an acetic acid moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
化学反应分析
Types of Reactions
(7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: The chloro group can be substituted with different nucleophiles to create a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in antimicrobial and anticancer studies.
Medicine: Research indicates potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of (7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
相似化合物的比较
Similar Compounds
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
Compared to similar compounds, (7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetic acid is unique due to its specific naphthyridine structure and the presence of an acetic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
属性
CAS 编号 |
216678-63-6 |
|---|---|
分子式 |
C10H7ClN2O3 |
分子量 |
238.63 g/mol |
IUPAC 名称 |
2-(7-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-2-1-5-3-6(4-8(14)15)10(16)13-9(5)12-7/h1-3H,4H2,(H,14,15)(H,12,13,16) |
InChI 键 |
SQUHRTZIHAZLKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C=C(C(=O)N2)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)




![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)


